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molecular formula C13H23NO4 B3347153 ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-3-carboxylate CAS No. 128200-19-1

ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-3-carboxylate

Cat. No. B3347153
M. Wt: 257.33 g/mol
InChI Key: GFLUAMLAAMOMCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06875774B2

Procedure details

Ethyl 3-piperidinecarboxylate (3.14 g, 20 mmol) was dissolved in ethyl acrylate (2.50 g, 25 mmol) and stirred at 80° C. (12 h), and then the reaction was concentrated in vacuo, and purified by PTLC (EtOAc/hexanes=3/1) to give 15a (4.64 g, 90%) as a pale yellow oil: Rf 0.51 (EtOAc/hexanes=3/1); IR (neat) 2944, 2806, 1735, 1455, 1376, 1309 cm−1; 1H NMR (CDCl3) δ 1.17-1.22 (m, 6H), 1.35-1.51 (m, 2H), 1.62-1.68 (m, 1H), 1.83-1.89 (m, 1H), 1.95-2.02 (m, 1H), 2.11-2.18 (m, 1H), 2.40-2.50 (m, 3H), 2.62-2.70 (m, 3H), 2.91 (dd, J=1.8, 8.1 Hz, 1H), 4.03-4.12 (m, 4H); 13C NMR (CDCl3) 14.3 (2C), 24.7, 26.9, 32.5, 41.9, 53.5, 53.9, 55.3, 60.3, 60.4, 172.6, 174.1 ppm; MS (+CI) 258 [M+1]+; Mr (+CI) 258.170 30 [M+1]+ (calcd for C13H24NO4 258.170 53).
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Yield
90%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH:3]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:2]1.[C:12]([O:16][CH2:17][CH3:18])(=[O:15])[CH:13]=[CH2:14]>>[CH2:17]([O:16][C:12]([CH2:13][CH2:14][N:1]1[CH2:6][CH2:5][CH2:4][CH:3]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:2]1)=[O:15])[CH3:18]

Inputs

Step One
Name
Quantity
3.14 g
Type
reactant
Smiles
N1CC(CCC1)C(=O)OCC
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C=C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. (12 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by PTLC (EtOAc/hexanes=3/1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)OC(=O)CCN1CC(CCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.64 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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